molecular formula C12H9N3O2 B14508693 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one CAS No. 62846-62-2

2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one

Cat. No.: B14508693
CAS No.: 62846-62-2
M. Wt: 227.22 g/mol
InChI Key: LBFURWMFKQJQDZ-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and a pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent with TBHP, leading to a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be promoted by reagents such as TBHP.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reactions can occur with reagents like bromine (Br2).

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridines.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of bromo-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and pyrazinyl groups contribute to the compound’s binding affinity and specificity .

Properties

CAS No.

62846-62-2

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-hydroxyimino-2-phenyl-1-pyrazin-2-ylethanone

InChI

InChI=1S/C12H9N3O2/c16-12(10-8-13-6-7-14-10)11(15-17)9-4-2-1-3-5-9/h1-8,17H

InChI Key

LBFURWMFKQJQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)C2=NC=CN=C2

Origin of Product

United States

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